molecular formula C18H25ClN2 B8196228 1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride

1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride

Cat. No.: B8196228
M. Wt: 304.9 g/mol
InChI Key: QRJRTELRLIOWGZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride is an organic compound with the molecular formula C18H25ClN2. It belongs to the class of imidazolium salts, which are known for their stability and versatility in various chemical reactions. This compound is characterized by the presence of a cyclohexyl group and a mesityl group attached to the imidazolium ring, making it a unique and valuable compound in the field of chemistry .

Preparation Methods

The synthesis of 1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride typically involves the reaction of 1-cyclohexyl-3-mesityl-1H-imidazole with hydrochloric acid. The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the purity and yield of the product. Industrial production methods may involve the use of automated reactors and purification systems to produce the compound on a larger scale .

Chemical Reactions Analysis

1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, Grignard reagents, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolium ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, influencing the pathways and outcomes of these processes .

Comparison with Similar Compounds

1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride can be compared with other imidazolium salts, such as:

    1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound has similar structural features but differs in the substituents attached to the imidazolium ring.

    1,3-Dimesitylimidazolium chloride: Another related compound with mesityl groups, but without the cyclohexyl group.

The uniqueness of this compound lies in its combination of cyclohexyl and mesityl groups, which impart distinct chemical properties and reactivity .

Properties

IUPAC Name

1-cyclohexyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N2.ClH/c1-14-11-15(2)18(16(3)12-14)20-10-9-19(13-20)17-7-5-4-6-8-17;/h9-13,17H,4-8H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJRTELRLIOWGZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCC3)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.